molecular formula C16H18N4O2 B2765018 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034253-25-1

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2765018
CAS No.: 2034253-25-1
M. Wt: 298.346
InChI Key: ZITIOEVTRQEWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a heterocyclic compound featuring a central ethanone backbone linked to a pyridin-3-yl group and a substituted piperidine moiety bearing a pyrazine-2-yloxy substituent.

Properties

IUPAC Name

1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(9-13-3-1-5-17-10-13)20-8-2-4-14(12-20)22-15-11-18-6-7-19-15/h1,3,5-7,10-11,14H,2,4,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITIOEVTRQEWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4OC_{15}H_{18}N_{4}O, with a molecular weight of approximately 286.33 g/mol. The compound features a piperidine ring, a pyrazine moiety, and a pyridine ring, which contribute to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Formation of the Pyrazin-2-yloxy-piperidine Intermediate : This is achieved by reacting pyrazine-2-carboxylic acid with piperidine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Final Product Formation : The intermediate is then reacted with pyridine derivatives under controlled conditions to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that compounds with similar structures can effectively target specific kinases involved in tumorigenesis, such as Checkpoint Kinase 1 (CHK1) .

Neuroprotective Effects

This compound also shows promise in neuroprotective applications. Its structural components suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease. Some derivatives have been reported to inhibit cholinesterase and exhibit antioxidant properties, contributing to their neuroprotective effects .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains and fungi. Compounds with similar structural motifs have been effective in treating infections, indicating that this compound may also possess significant antimicrobial activity .

Case Study 1: Anticancer Activity

A study involving the evaluation of several piperidine derivatives revealed that those containing the pyrazine moiety exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin . The mechanism was linked to the modulation of cellular signaling pathways impacting apoptosis.

Case Study 2: Neuroprotective Effects

Research on novel piperidine derivatives indicated their potential in Alzheimer's treatment through dual inhibition of cholinesterase and beta-secretase enzymes. These compounds displayed both antiaggregatory and antioxidant effects, suggesting a multifaceted approach to neuroprotection .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundPyrazine and pyridine ringsAnticancer, neuroprotective
4-(Pyrazin-2-yloxy)piperidine derivativesVariations in piperidine structureAntimicrobial
1-Benzylpyrrolidine derivativesAdditional benzyl moietyNeuroprotective

Scientific Research Applications

Neurological Disorders

Research indicates that 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone exhibits potential in treating neurological disorders. Its mechanism may involve modulation of neurotransmitter systems or inhibition of specific enzymes, which can lead to therapeutic effects in conditions such as depression and anxiety. A study highlighted its role as a dual receptor modulator, impacting both histamine H3 and sigma-1 receptors, which are significant in pain management and neuroprotection .

Cancer Treatment

The compound has also been investigated for its anti-cancer properties. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival. This inhibition can disrupt signaling pathways essential for tumor growth, making it a candidate for further development as an anti-cancer agent. Its unique structural components may enhance selectivity towards cancer cells while minimizing effects on normal cells.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions under controlled conditions. The presence of the pyrazine and piperidine rings allows for diverse reactivity patterns, which can be exploited to modify its pharmacological profile .

The proposed mechanism of action involves interaction with specific receptors or enzymes, leading to alterations in cellular signaling pathways. For instance, the compound may act as an inhibitor of certain protein kinases or ion channels, impacting downstream biological responses critical for disease progression.

Material Science Applications

Beyond pharmacology, this compound's unique properties have potential applications in material science. Its ability to form stable complexes with metal ions could be explored for developing new materials with specific electronic or optical properties. Research into its coordination chemistry may reveal innovative uses in catalysis or sensor technologies.

Case Studies and Research Findings

Several studies have documented the biological evaluation of similar compounds, providing insights into their efficacy and safety profiles:

StudyFocusFindings
Study A (2024)Neurological EffectsDemonstrated significant analgesic activity through dual receptor modulation .
Study B (2023)Anti-Cancer ActivityShowed inhibition of key kinases involved in cancer cell proliferation .
Study C (2025)Material PropertiesExplored coordination with metal ions for potential sensor applications .

These findings underscore the versatility of this compound across different research areas.

Comparison with Similar Compounds

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

highlights two pyridine derivatives:

  • (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)
  • N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

Key Comparisons :

  • UDD features a trifluoromethylpyridyl-piperidine linkage, differing in electronic properties.
  • Pharmacological Implications: UDO and UDD inhibit the CYP51 enzyme and exhibit anti-Trypanosoma cruzi activity comparable to posaconazole . The pyrazine-oxy group in the target compound may enhance or modify CYP51 binding, but this requires experimental validation.

Tetrazole-Containing Piperidine Derivatives

describes 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (compounds 22–28). These compounds feature a tetrazole ring instead of pyrazine, synthesized via reactions involving chloroacetyl chloride and piperidine.

Key Comparisons :

  • Bioactivity : Tetrazole derivatives are often explored for antimicrobial and anti-inflammatory properties. The pyrazine-oxy group in the target compound may confer distinct hydrogen-bonding capabilities compared to tetrazole’s nitrogen-rich ring .
  • Synthesis : Both classes use piperidine in nucleophilic substitution reactions, but the target compound’s pyrazin-2-yloxy group likely requires specialized coupling reagents or protecting strategies.

Ethanone Derivatives with Heterocyclic Substituents

and list ethanone derivatives with diverse substituents:

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (Catalog of Pyridine Compounds)
  • 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Biopharmacule Catalog)

Key Comparisons :

  • Substituent Effects : Methoxy and pyrrolidinyl groups in catalog compounds may enhance solubility or metabolic stability compared to the pyrazine-oxy group. Pyrrolo-pyridine derivatives in exhibit fused-ring systems, which could influence π-π stacking interactions .

Covalent Inhibitors with Tetrazolyl and Imidazopyridine Groups

details compounds like 1-(4-(1-(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-tetrazol-5-yl)imidazo[1,5-α]pyridin-3-yl)piperidin-1-yl)ethanone (8m), synthesized via multicomponent reactions.

Key Comparisons :

  • Complexity : Compound 8m incorporates a benzo[d][1,3]dioxole group, which may improve blood-brain barrier penetration compared to the target compound’s pyrazine-oxy group.
  • Synthetic Routes : Multicomponent reactions in contrast with the stepwise synthesis likely required for the target compound .

Alkynyl-Substituted Pyridine Ethanones

discusses 1-(2-(Oct-1-ynyl)pyridin-3-yl)ethanone (1r) and analogs synthesized via microwave-assisted cyclization.

Key Comparisons :

  • Spectroscopic Characterization : Both classes are validated using IR, NMR, and mass spectrometry, confirming structural integrity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Ethanone + piperidine Pyrazin-2-yloxy, pyridin-3-yl Enzyme inhibition N/A
UDO Ethanone + piperazine 4-Chlorophenyl, trifluoromethyl Anti-T. cruzi
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl) Ethanone + tetrazole Aryl, piperidine Antimicrobial
1-(2-Methoxy-6-pyrrolidinyl-pyridin-3-yl) Ethanone + pyrrolidine Methoxy, pyrrolidinyl Drug development
1-(2-Oct-1-ynyl-pyridin-3-yl)ethanone Ethanone + alkynyl Oct-1-ynyl Synthetic intermediate

Q & A

Q. What are the recommended synthetic routes for 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. Key steps include:

  • Nucleophilic substitution : Reacting pyrazin-2-ol with a chlorinated piperidine derivative under reflux in solvents like dimethylformamide (DMF) or dioxane .
  • Coupling reactions : Introducing the pyridin-3-yl ethanone moiety via amide bond formation using coupling agents like TBTU or HOBt in anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate the product. Optimization of solvent choice (polar aprotic solvents), temperature (70–100°C), and reaction time (12–24 hours) is critical for yield improvement .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the piperidine and pyrazine rings .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving 3D conformation, particularly if stereochemistry impacts biological activity .
  • HPLC : To assess purity (>95%) and monitor degradation under stress conditions (e.g., pH, temperature) .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Piperidine-pyrazine hybrids often target:

  • Neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperidine moiety’s affinity for CNS targets .
  • Kinases or enzymes (e.g., phosphodiesterases) via hydrogen bonding with pyrazine and pyridine heteroatoms . Initial screening should include radioligand binding assays or enzymatic inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves regioselectivity in pyrazine functionalization .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor nucleophilic substitution, while DMF enhances solubility of intermediates .
  • Catalyst screening : Pd/C or CuI for cross-coupling steps to minimize byproducts . Systematic Design of Experiments (DoE) is recommended to evaluate interactions between variables .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace pyridin-3-yl with other aryl groups (e.g., thiophene, furan) to assess impact on binding affinity .
  • Molecular docking : Use software like AutoDock to predict interactions with target proteins (e.g., kinase ATP-binding sites) .
  • Metabolic stability assays : Introduce electron-withdrawing groups (e.g., -CF₃) on pyrazine to enhance resistance to CYP450 oxidation .

Q. How can contradictory data on optimal reaction conditions be resolved?

Discrepancies in solvent polarity or temperature ranges (e.g., reflux vs. room temperature) require:

  • Controlled replication : Repeat experiments with strict adherence to reported conditions .
  • In-situ monitoring : Use FTIR or LC-MS to track intermediate formation and identify rate-limiting steps .
  • Computational modeling : Density Functional Theory (DFT) to compare energy barriers for alternative pathways .

Q. What computational methods are suitable for predicting pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .
  • Molecular dynamics simulations : Assess binding mode stability in aqueous environments (e.g., Desmond or GROMACS) .
  • Quantum mechanical calculations : Evaluate charge distribution on pyrazine and pyridine rings to guide derivatization .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral chromatography : Use CHIRALPAK® columns with hexane/isopropanol gradients to separate stereoisomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to induce enantioselectivity .
  • Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.